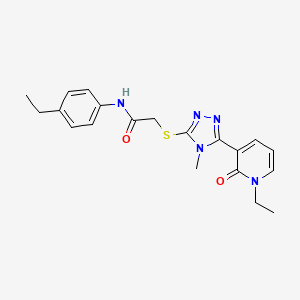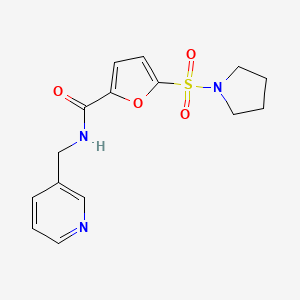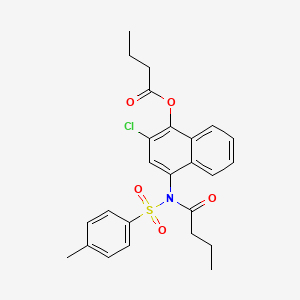![molecular formula C17H18N4O2S B2568721 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone CAS No. 1421455-47-1](/img/structure/B2568721.png)
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone” is a complex organic compound. It appears as a white solid . The compound is characterized by the presence of a benzothiazole ring, an azetidine ring, and a pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The FTIR spectrum shows peaks corresponding to N–H stretching, C–H stretching in the triazole ring and aliphatic region, C=O symmetric stretching in the amide, and C=C stretching in the aromatic ring . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .
Physical And Chemical Properties Analysis
The compound appears as a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR spectra provide information about the functional groups and atomic environments in the molecule .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzothiazole derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
Both benzothiazole and pyrazole derivatives have shown antifungal properties . This suggests that the compound could potentially be used in the treatment of fungal infections.
Anti-Inflammatory Activity
Compounds containing benzothiazole and pyrazole have demonstrated anti-inflammatory activity . This indicates potential use in the treatment of inflammatory conditions.
Anticancer Activity
Benzothiazole and pyrazole derivatives have been associated with anticancer activity . This suggests potential applications in cancer therapy.
Antidiabetic Agents
Pyrazole derivatives have been found to act as antidiabetic agents . This suggests potential use in the treatment of diabetes.
Neuroprotective Agents
Thiazole derivatives have shown neuroprotective effects . This indicates potential use in the treatment of neurodegenerative diseases.
Antituberculosis Activity
Pyrazole derivatives have been associated with antituberculosis activity . This suggests potential use in the treatment of tuberculosis.
Antiviral Activity
Both benzothiazole and pyrazole derivatives have shown antiviral properties . This suggests potential use in the treatment of viral infections.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the broad range of activities exhibited by similar compounds . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .
Wirkmechanismus
Target of Action
The compound contains a benzothiazole moiety, which is found in many biologically active compounds such as antimicrobial drug sulfathiazole and antiretroviral drug Ritonavir . It also contains a pyrazole moiety, which is known to have a broad range of biological properties including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For example, benzothiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities , while pyrazole derivatives have been reported to show anti-inflammatory and analgesic activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the known activities of benzothiazole and pyrazole derivatives, it’s possible that it could affect pathways related to inflammation, pain perception, cell growth, and microbial growth .
Pharmacokinetics
Both benzothiazole and pyrazole moieties are known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on the known activities of benzothiazole and pyrazole derivatives, it could potentially have effects such as reducing inflammation, inhibiting microbial growth, or slowing tumor growth .
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-14(8-11(2)19-21)16(22)20-9-12(10-20)23-17-18-13-6-4-5-7-15(13)24-17/h4-8,12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSQOSUUIHZSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)


![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)